molecular formula C19H18ClFN2O3 B1673490 Flutazolam CAS No. 27060-91-9

Flutazolam

Cat. No. B1673490
Key on ui cas rn: 27060-91-9
M. Wt: 376.8 g/mol
InChI Key: WMFSSTNVXWNLKI-UHFFFAOYSA-N
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Patent
US04017531

Procedure details

A solution of 0.5g (0.0012 M) of 7-(2-acetoxyethyl)-10-chloro-11b-(2-fluorophenyl)-2,3,5,11b-tetrahydrooxazolo[3,2-d][1,4]benzodiazepin-6(7H)-one in 5 ml of methanol was treated with 2 ml of 3N sodium hydroxide. After 3 hours, 50 ml of water was added and the solution was extracted with 40 ml of dichloromethane, which was then dried over anhydrous sodium sulfate and evaporated to dryness. The residue was crystallized from a mixture of methanol and water to give 10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-2,3,5,11b-tetrahydrooxazolo(3,2-d)[ 1,4]benzodiazepin-6(7H)-one as white prisms, m.p. and m.m.p. 141°-146°.
Name
7-(2-acetoxyethyl)-10-chloro-11b-(2-fluorophenyl)-2,3,5,11b-tetrahydrooxazolo[3,2-d][1,4]benzodiazepin-6(7H)-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][N:7]1[C:13]2[CH:14]=[CH:15][C:16]([Cl:18])=[CH:17][C:12]=2[C:11]2([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[F:28])[O:19][CH2:20][CH2:21][N:10]2[CH2:9][C:8]1=[O:29])(=O)C.[OH-].[Na+].O>CO>[Cl:18][C:16]1[CH:15]=[CH:14][C:13]2[N:7]([CH2:6][CH2:5][OH:4])[C:8](=[O:29])[CH2:9][N:10]3[CH2:21][CH2:20][O:19][C:11]3([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[F:28])[C:12]=2[CH:17]=1 |f:1.2|

Inputs

Step One
Name
7-(2-acetoxyethyl)-10-chloro-11b-(2-fluorophenyl)-2,3,5,11b-tetrahydrooxazolo[3,2-d][1,4]benzodiazepin-6(7H)-one
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)OCCN1C(CN2C(C3=C1C=CC(=C3)Cl)(OCC2)C2=C(C=CC=C2)F)=O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 40 ml of dichloromethane, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixture of methanol and water

Outcomes

Product
Details
Reaction Time
3 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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